molecular formula C16H11ClN2O2 B10887887 (2E,4E)-N-(3-chlorophenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide

(2E,4E)-N-(3-chlorophenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide

Cat. No.: B10887887
M. Wt: 298.72 g/mol
InChI Key: YSRBUMJYCNZDJK-HOTXFKOVSA-N
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Description

    Reagents: 3-chlorophenylamine

    Conditions: Acidic or basic conditions depending on the coupling method

    Reaction: Coupling reaction to attach the chlorophenyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-N-(3-chlorophenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide typically involves multi-step organic reactions

  • Step 1: Formation of the Furan Ring

      Reagents: Furan-2-carboxylic acid, phosphorus oxychloride (POCl₃)

      Conditions: Reflux in an inert atmosphere

      Reaction: Cyclization to form the furan ring

  • Step 2: Formation of the Penta-2,4-dienamide Backbone

      Reagents: Acetylene derivatives, amines

      Conditions: Catalytic amounts of palladium(II) acetate, base (e.g., triethylamine)

      Reaction: Coupling reaction to form the conjugated diene system

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-N-(3-chlorophenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

      Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

      Conditions: Aqueous or organic solvents, often under reflux

  • Reduction: The cyano group can be reduced to an amine.

      Reagents: Lithium aluminum hydride (LiAlH₄), hydrogen gas with a palladium catalyst

      Conditions: Anhydrous conditions for LiAlH₄, atmospheric pressure for hydrogenation

  • Substitution: The chlorophenyl group can undergo nucleophilic substitution.

      Reagents: Nucleophiles such as amines, thiols

      Conditions: Basic or acidic conditions depending on the nucleophile

Major Products

    Oxidation: Furan-2,3-dione derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its conjugated system.

Biology

    Antimicrobial Agents: Investigated for potential antimicrobial properties.

    Enzyme Inhibition: Studied for its ability to inhibit specific enzymes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Cancer Research: Explored for its cytotoxic effects on cancer cells.

Industry

    Material Science: Used in the development of new materials with specific electronic properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (2E,4E)-N-(3-chlorophenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The cyano group and conjugated system play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2E,4E)-N-(3-bromophenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide
  • (2E,4E)-N-(3-methylphenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide

Uniqueness

  • Chlorophenyl Group: The presence of the chlorophenyl group distinguishes it from other similar compounds, potentially altering its biological activity and chemical reactivity.
  • Conjugated System: The extended conjugated system may enhance its electronic properties, making it unique in applications such as material science and catalysis.

This detailed overview provides a comprehensive understanding of (2E,4E)-N-(3-chlorophenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

(2E,4E)-N-(3-chlorophenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide

InChI

InChI=1S/C16H11ClN2O2/c17-13-5-2-6-14(10-13)19-16(20)12(11-18)4-1-7-15-8-3-9-21-15/h1-10H,(H,19,20)/b7-1+,12-4+

InChI Key

YSRBUMJYCNZDJK-HOTXFKOVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)/C(=C/C=C/C2=CC=CO2)/C#N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=CC=CC2=CC=CO2)C#N

Origin of Product

United States

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